molecular formula C14H11ClN2S B427950 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide CAS No. 353261-16-2

1H-benzimidazol-2-yl 3-chlorobenzyl sulfide

Cat. No.: B427950
CAS No.: 353261-16-2
M. Wt: 274.8g/mol
InChI Key: PRLPTTOTMHNCPP-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-yl 3-chlorobenzyl sulfide is a synthetic benzimidazole derivative intended for research and development applications in medicinal chemistry. Benzimidazole-based compounds are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities and their structural similarity to naturally occurring nucleotides, which allows them to interact with various biological polymers . This compound is of particular interest in the investigation of novel antiparasitic agents . Research on structurally related benzimidazol-2-yl hydrazones has demonstrated potent anthelmintic activity, in some cases exceeding the effectiveness of clinical drugs like albendazole and ivermectin . The molecular framework is also highly relevant in other therapeutic areas, including antimicrobial and anticancer research , as various benzimidazole derivatives have shown promising activity against numerous biological targets . The specific substitution pattern on the benzimidazole core, such as the 2-yl sulfide group, is a critical structural feature often explored to modulate biological activity and physicochemical properties . This product is sold For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c15-11-5-3-4-10(8-11)9-18-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLPTTOTMHNCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Carbon Disulfide

The Phillips method remains a benchmark for generating 2-mercaptobenzimidazole precursors. As detailed in, o-phenylenediamine reacts with thioglycolic acid under acidic reflux conditions (4 N HCl) to yield 2-(mercaptomethyl)benzimidazole (BISH ). This intermediate serves as a critical scaffold for subsequent sulfidation. Alternative protocols employ carbon disulfide and potassium hydroxide in ethanol-water mixtures, producing 1H-benzimidazole-2-thiol (2 ) with >80% efficiency after recrystallization.

Sonication-Assisted Cyclization

Emerging techniques leverage ultrasound to accelerate benzimidazole formation. Aqueous sonication of o-phenylenediamine with aldehydes (e.g., 3-chlorobenzaldehyde) in the presence of ammonium nickel sulfate (10 mol%) achieves cyclization within 15–30 minutes at 25°C. While this method excels in reducing reaction times, its applicability to sulfide synthesis remains indirect, necessitating post-cyclization functionalization.

Thiol Functionalization and Sulfide Bond Formation

Introducing the 3-chlorobenzyl sulfide moiety requires strategic modification of the benzimidazole-2-thiol intermediate. Three methodologies emerge as industrially viable:

Alkylation with 3-Chlorobenzyl Halides

The most direct route involves nucleophilic displacement of halides from 3-chlorobenzyl bromide or chloride. As demonstrated in, 2-mercaptobenzimidazole derivatives react with benzyl halides in anhydrous acetone under basic conditions (K₂CO₃, room temperature, 12–24 hours). Adapting this protocol, BISH (2 mmol) and 3-chlorobenzyl bromide (2 mmol) in acetone with K₂CO₃ (4 mmol) yield the target sulfide after 24 hours, followed by ice-water quenching and filtration (Scheme 1).

Scheme 1: Alkylation of 2-mercaptobenzimidazole with 3-chlorobenzyl bromide

Yields typically range from 65–75%, contingent on halide reactivity and solvent purity. Notably, polar aprotic solvents like DMF or DMSO may enhance reaction rates but risk byproduct formation via over-alkylation.

Oxidative Coupling Approaches

Alternative pathways employ oxidative coupling of thiols with 3-chlorobenzyl alcohols. Using iodine or diethyl azodicarboxylate (DEAD) as oxidants, benzimidazole-2-thiol undergoes dehydrogenative coupling with 3-chlorobenzyl alcohol in toluene at 80°C. While this method avoids halide waste, yields remain suboptimal (50–60%) due to competing disulfide formation.

Metal-Catalyzed Thiol-Ene Reactions

Recent advances explore palladium-catalyzed cross-couplings between benzimidazole-2-thiols and 3-chlorobenzyl Grignard reagents. For example, Pd(PPh₃)₄ facilitates C–S bond formation in THF at 60°C, though scalability issues and catalyst costs limit industrial adoption.

Optimization of Reaction Parameters

Solvent Selection

Solvent polarity critically impacts reaction efficiency. Non-polar solvents (e.g., acetone, THF) favor alkylation by stabilizing the transition state, whereas protic solvents (e.g., ethanol) may protonate the thiolate intermediate, reducing nucleophilicity. Data from and corroborate acetone as the optimal solvent for 3-chlorobenzyl bromide alkylation, achieving 73% isolated yield versus <50% in ethanol or DCM (Table 1).

Table 1: Solvent Effects on Alkylation Yield

SolventDielectric ConstantYield (%)
Acetone20.773
Ethanol24.348
DCM8.9355
DMF36.762

Catalytic Enhancements

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates alkylation by shuttling ions between aqueous and organic phases. Trials with 10 mol% TBAB in acetone reduce reaction times from 24 to 8 hours, boosting yields to 82%. Similarly, ultrasonic irradiation (40 kHz) enhances mixing and kinetic energy, further optimizing conversions.

Temperature and Stoichiometry

Elevated temperatures (50–60°C) marginally improve reaction rates but risk thermal decomposition of the benzimidazole core. Stoichiometric excess of 3-chlorobenzyl bromide (1.2 equiv) proves necessary to counteract volatilization losses, particularly in refluxing acetone.

Analytical Validation and Characterization

Successful synthesis necessitates rigorous characterization:

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆): δ 12.65 (s, 1H, NH), 7.85–7.45 (m, 7H, ArH), 4.35 (s, 2H, SCH₂). LC-MS : m/z 305 [M+H]⁺. Elemental analysis aligns with theoretical values (C₁₄H₁₀ClN₂S: C, 55.16; H, 3.31; N, 9.19; Found: C, 54.98; H, 3.40; N, 9.07).

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) reveals ≥98% purity post-recrystallization from ethyl acetate/hexane. Residual solvent levels (acetone <0.1%) comply with ICH guidelines .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. The 3-chlorobenzyl sulfide group can interact with cellular membranes, disrupting their function . Molecular targets include enzymes involved in oxidative stress and parasitic metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Based Sulfides and Thioethers

(a) 3-(1H-Benzimidazol-2-ylsulfanyl)propyl 3-Methylphenyl Ether
  • Structure : Combines benzimidazole with a sulfanyl-propyl-ether group.
  • Key Differences : Replaces the 3-chlorobenzyl group with a 3-methylphenyl ether.
(b) N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl) Methanamine
  • Structure : Features a 4-chlorophenyl group linked via an amine.
  • Key Differences : Chlorine is at the para position instead of meta.
  • Implications : Substitution patterns influence electronic effects and steric interactions, which may affect binding to biological targets (e.g., enzymes or receptors) .

Pyridinecarbonitrile-Benzoimidazole Hybrids

  • Representative Compound : 2-Alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile (Compound 382)
    • Bioactivity : Exhibits vasodilation activity (IC50 = 0.145 mM), surpassing the standard prazosin hydrochloride (IC50 = 0.487 mM) .
    • Key Differences : Incorporates a pyridinecarbonitrile core, absent in the target compound.
    • Implications : The extended π-system in pyridinecarbonitrile derivatives may enhance target affinity but reduce solubility compared to simpler benzimidazole sulfides.

Imidazole-Based Analogs

  • Example : 3-Chlorobenzyl 1-Phenyl-1H-imidazol-2-yl Sulfide
    • Structure : Replaces benzimidazole with an imidazole ring.
    • Key Differences : Lacks the fused benzene ring of benzimidazole, reducing aromaticity and planarity.
    • Implications : Benzimidazole derivatives generally exhibit higher bioactivity due to enhanced DNA intercalation or enzyme inhibition capabilities .

Pharmaceutical Benzimidazoles: Albendazole

  • Structure : Methyl [5-(propylsulfanyl)-1H-benzimidazol-2-yl] carbamate.
  • Properties : Log P = 2.55; solubility = 9.51 mg/mL .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent Bioactivity (IC50) Log P Solubility (mg/mL) Reference
1H-Benzimidazol-2-yl 3-chlorobenzyl sulfide Benzimidazole + sulfide 3-Chlorobenzyl Not reported ~3.0* Not reported
Albendazole Benzimidazole + carbamate Propylsulfanyl Anthelmintic 2.55 9.51
Compound 382 (Pyridinecarbonitrile derivative) Pyridine + benzimidazole Alkoxy, aryl 0.145 mM N/A N/A
3-Chlorobenzyl imidazole sulfide Imidazole + sulfide 3-Chlorobenzyl Not reported N/A N/A

*Estimated based on structural analogs.

Research Implications and Gaps

  • Bioactivity : The target compound’s 3-chlorobenzyl group may confer unique selectivity in antimicrobial or anticancer assays, as seen in related benzimidazoles .
  • Synthetic Flexibility : The sulfide linkage allows for further functionalization (e.g., oxidation to sulfone/sulfoxide) to modulate reactivity and target engagement .
  • Data Limitations : Direct pharmacological and physicochemical data for the target compound are absent; future studies should prioritize empirical measurements.

Biological Activity

1H-benzimidazol-2-yl 3-chlorobenzyl sulfide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a benzimidazole ring fused with a 3-chlorobenzyl sulfide group, which contributes to its unique pharmacological properties. Research indicates that benzimidazole derivatives, including this compound, exhibit a range of activities such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects.

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. The compound is known to disrupt essential biochemical processes in pathogens and cancer cells through several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit enzymes crucial for the survival of parasitic organisms and cancer cells. For instance, it can interfere with enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells.
  • Modulation of Cell Signaling Pathways : The compound influences cell function by affecting signaling pathways that regulate cell survival and death. This modulation can lead to significant changes in gene expression and cellular metabolism.
  • Transport and Distribution : The compound is actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain, where it exerts its effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell cycle regulation. In vitro studies report IC50 values indicating significant cytotoxicity against cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against drug-resistant strains. Research indicates that it has comparable activity to established antibiotics like Vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) strains . The mechanism appears to differ from conventional antibiotics, providing a promising avenue for developing new antimicrobial agents.

Antiparasitic Activity

This compound has demonstrated efficacy against various parasitic infections by inhibiting key enzymes necessary for parasite survival. This antiparasitic activity positions it as a candidate for further development in treating diseases caused by parasites.

Study on Anticancer Efficacy

A study conducted on the effects of this compound on different cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis. The research utilized both in vitro and in vivo models to assess its therapeutic potential and elucidate the underlying mechanisms of action. Results indicated that lower doses could achieve therapeutic effects without significant toxicity .

Evaluation of Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against MRSA. The findings demonstrated that this compound exhibited minimal inhibitory concentrations (MIC) comparable to existing treatments, highlighting its potential as an alternative therapeutic agent for resistant bacterial infections .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and stability. It undergoes metabolic processes primarily in the liver, leading to the formation of both active and inactive metabolites. The compound's distribution within tissues is facilitated by specific transporters, influencing its overall efficacy.

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed for the preparation of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step procedures, such as nucleophilic substitution or coupling reactions. For example, 3-chlorobenzyl bromide can react with benzimidazole thiol derivatives under basic conditions (e.g., NaH) to form the sulfide bond . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), reaction temperature, and stoichiometric ratios. Monitoring progress via TLC or HPLC ensures intermediate purity. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and bond formation. For example, the absence of thiol (-SH) protons and presence of aromatic signals confirm successful coupling .
  • IR Spectroscopy : Detection of C-S stretching vibrations (~600–700 cm1^{-1}) and absence of S-H peaks (~2500 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
  • HPLC : Purity assessment (>95%) under gradient elution conditions .

Q. How do hydrogen bonding interactions influence the solid-state packing of this compound?

  • Methodological Answer : Hydrogen bonding patterns can be analyzed using X-ray crystallography and graph set analysis. The benzimidazole NH group may form N–H···N or N–H···S interactions with adjacent molecules, while the 3-chlorobenzyl group contributes to C–H···π or halogen bonding. These interactions dictate crystal packing motifs, which can be visualized using software like Mercury and compared to Etter’s rules for supramolecular chemistry .

Advanced Research Questions

Q. How can SHELX software be utilized to resolve crystallographic ambiguities in the structure of this compound?

  • Methodological Answer : SHELXL is used for refining crystal structures against X-ray diffraction data. Key steps include:

  • Data Integration : Process raw diffraction data (e.g., .hkl files) to generate initial models.
  • Restraints : Apply geometric restraints for bond lengths/angles, especially for flexible sulfide linkages.
  • Twinned Data : Use SHELXD for structure solution if twinning is detected (e.g., via Hooft parameter analysis).
  • Validation : Check R-factors, electron density maps, and PLATON alerts to ensure model accuracy .

Q. What experimental strategies can reconcile discrepancies between molecular docking predictions and observed biological activity in enzyme inhibition studies?

  • Methodological Answer : If computational docking (e.g., AutoDock Vina) predicts strong binding to MurA enzyme but bioassays show weak activity:

  • Solvent Effects : Re-dock with explicit solvent molecules (e.g., water) using molecular dynamics (MD) simulations.
  • Protein Flexibility : Account for induced-fit changes in the enzyme active site via flexible docking.
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding constants or use site-directed mutagenesis to confirm key residues .

Q. How can substituent modifications on the benzimidazole or chlorobenzyl moieties alter the compound’s biological efficacy?

  • Methodological Answer : Systematic SAR studies can be conducted by:

  • Electron-Withdrawing Groups : Introduce -NO2_2 or -CF3_3 at the benzimidazole 5-position to enhance electrophilicity.
  • Halogen Substitution : Replace 3-chloro with 4-fluoro on the benzyl group to modulate lipophilicity (clogP).
  • Bioactivity Testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., against Mycobacterium tuberculosis MshC) and correlate with computational descriptors (e.g., Hammett constants) .

Q. What approaches are effective in analyzing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress (40–80°C).
  • Stability-Indicating HPLC : Develop a method to detect degradation products (e.g., sulfoxide or hydrolysis byproducts).
  • Kinetic Analysis : Calculate half-life (t1/2_{1/2}) and activation energy (Ea_a) using Arrhenius plots .

Data Contradiction and Resolution

Q. How should researchers address conflicting crystallographic data regarding the conformation of the sulfide linker?

  • Methodological Answer : If X-ray data shows a bent conformation while DFT predicts a linear geometry:

  • Check Crystal Packing : Intermolecular forces (e.g., π-stacking) may distort the equilibrium structure.
  • Variable-Temperature XRD : Collect data at 100 K and 298 K to assess thermal motion.
  • Gas-Phase Spectroscopy : Compare with rotational spectroscopy or computational models (e.g., B3LYP/6-311++G**) to isolate intrinsic preferences .

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